5-Bromo-1-fluoro-3-methyl-2-nitrobenzene
Overview
Description
5-Bromo-1-fluoro-3-methyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO2 . It has an average mass of 234.023 Da and a monoisotopic mass of 232.948761 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with bromo, fluoro, methyl, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
This compound is a solid compound . It has a predicted boiling point of 240.9±35.0 °C and a predicted density of 1.696±0.06 g/cm3 .Scientific Research Applications
Reactivity and Synthesis
- 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene is involved in various chemical reactions. For example, its reactivity with thiophenoxide ion has been studied, highlighting its potential use in organic synthesis and chemical transformations (Guanti, Dell'erba, Thea, & Leandri, 1975).
Application in Antitumor Agents
- This compound plays a role in the synthesis of potential antitumor agents. Research has shown its use in the synthesis of 3‐substituted 7‐(3,3‐dimethyl‐1‐triazeno)‐10‐methylphenothiazines, which are evaluated for their antitumor properties (Lin & Kasina, 1981).
Derivatives in Biological Activity
- Derivatives of this compound, like nitrophenyl uracil derivatives, have been obtained through direct arylation. These derivatives hold significance in biological activities, particularly as antiviral and antineoplastic agents (Gondela & Walczak, 2006).
Impact in Polymer Solar Cells
- In the field of renewable energy, specifically polymer solar cells, derivatives of this compound have been studied for their role in improving device performance. The formation of charge transfer complexes with this compound has been shown to enhance electron transfer processes, significantly improving the efficiency of polymer solar cells (Fu et al., 2015).
Electron Photodetachment Studies
- This chemical has been used in electron photodetachment spectroscopy studies of nitroaromatic hydrocarbons. These studies are critical in understanding the electron capture and release properties of such compounds, which is essential in various fields, including environmental chemistry and sensor technology (Mock & Grimsrud, 1989).
Mechanism of Action
Target of Action
Like many nitrobenzene derivatives, it may interact with various enzymes and proteins within the cell, altering their function .
Mode of Action
Based on its structural similarity to other nitrobenzene compounds, it may undergo electrophilic substitution reactions . In these reactions, the electrophile (in this case, the nitro group) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
Biochemical Pathways
Nitrobenzene derivatives are known to participate in various biochemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Pharmacokinetics
Its molecular weight of 23402 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Nitrobenzene derivatives can cause a shift towards longer wavelengths of absorption, relative to their components, due to the enhanced possibility for stabilization of the excited state through electron delocalization involving both components .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene. For instance, it is relatively stable at room temperature but should be kept away from sunlight and high temperatures . Additionally, it should be handled in a well-ventilated environment to avoid inhalation or ingestion .
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Appropriate safety precautions should be taken when handling this compound.
properties
IUPAC Name |
5-bromo-1-fluoro-3-methyl-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBQOOXGPIRVPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1[N+](=O)[O-])F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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